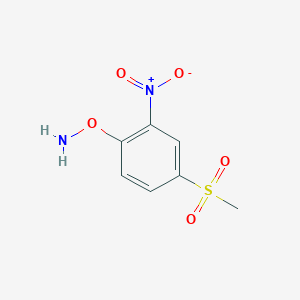

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine

Description

Properties

CAS No. |

94832-08-3 |

|---|---|

Molecular Formula |

C7H8N2O5S |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

O-(4-methylsulfonyl-2-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C7H8N2O5S/c1-15(12,13)5-2-3-7(14-8)6(4-5)9(10)11/h2-4H,8H2,1H3 |

InChI Key |

FBERZIKHHCXJEY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)ON)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Selective Reduction of Nitroarenes Using Catalytic or Chemical Methods

One common approach to prepare N- or O-aryl hydroxylamines is the selective reduction of nitroarenes under mild conditions using catalytic hydrogenation or chemical reductants:

Catalytic Reduction with Hydrazine Hydrate and Noble Metal Catalysts

Nitroarenes substituted with groups such as methylsulfonyl can be selectively reduced to hydroxylamines using hydrazine hydrate in the presence of palladium, iridium, or rhodium catalysts. This method proceeds efficiently at room temperature, tolerating various substituents including electron-withdrawing groups, which is crucial for maintaining the methylsulfonyl group intact.Zinc Reduction in Ethanol/Water Solvent with Ammonium Chloride

Using zinc dust in an ethanol/water mixture with ammonium chloride under ultrasound irradiation achieves rapid and high-yield conversion of nitroaromatics to N-aryl hydroxylamines. The process is mild and chemoselective, with yields up to 90-100% and purity above 95%. Substituents like methylsulfonyl are well tolerated.Tin(II) Chloride Reduction

Tin(II) chloride is another reducing agent capable of converting nitroarenes to hydroxylamines, though it requires careful control to avoid over-reduction to anilines. This method has been used for nitroarenes with electron-withdrawing groups such as methylsulfonyl, providing good selectivity.Biocatalytic Reduction Using Baker’s Yeast

Enzymatic reduction with baker’s yeast in buffered aqueous media at mild temperatures (30 °C) can selectively reduce nitroarenes bearing methylsulfonyl groups to hydroxylamines with high conversion and selectivity. The amount of yeast and reaction conditions are critical for controlling chemoselectivity.

Nitroso Aldol and Electrophilic Nitroso Reagent Methods

- Nitroso Aldol Reaction

The reaction of nitroso compounds with enolates or enamines can produce O-aryl hydroxylamines with high selectivity. Lewis acids or bases catalyze the process, and chiral catalysts can induce stereoselectivity. This method allows the introduction of the hydroxylamine moiety onto an aromatic ring bearing substituents like methylsulfonyl, by reacting electrophilic nitroso reagents with suitable nucleophilic partners.

Comparative Table of Preparation Methods

| Method | Reducing Agent / Reagent | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Hydrazine hydrate + Pd/Ir/Rh | Hydrazine hydrate + catalyst | Room temperature, mild | High (90+) | >95 | Tolerates methylsulfonyl, selective reduction |

| Zinc dust + ammonium chloride | Zinc dust | Ethanol/water, ultrasound, RT | 90–100 | >95 | Rapid, mild, chemoselective |

| Tin(II) chloride | SnCl2 | Controlled conditions | Good | >90 | Requires careful control to avoid over-reduction |

| Baker’s yeast biocatalysis | Yeast enzymes | pH 6.5 buffer, 30 °C | High | High | Environmentally friendly, selective for EWG substrates |

| Nitroso aldol reaction | Nitroso reagents + enolates | Lewis acid/base catalysis | Variable | Variable | Enables stereoselective synthesis |

| Oxammonium hydrochloride aminolysis | Oxammonium hydrochloride | Ethanol, RT, 0–50 °C | 95.5 | 98.9 | Industrially viable for sulfonyl aromatic amines |

Research Findings and Notes

Functional Group Tolerance: The presence of methylsulfonyl groups on the aromatic ring generally increases the rate of hydroxylamine formation during reductions due to the electron-withdrawing effect, which stabilizes intermediates and enhances selectivity.

Ultrasound Activation: Ultrasound significantly accelerates zinc-mediated reductions, reducing reaction time from hours to minutes without compromising yield or purity.

Purification: High purity (>95%) hydroxylamines can be obtained without extensive purification steps when using optimized conditions, although some methods may require recrystallization or chromatographic purification depending on scale and substrate.

Industrial Application: The use of oxammonium hydrochloride in aminolysis reactions offers advantages in industrial synthesis due to reagent stability, ease of handling, and high product purity, which is relevant for sulfonyl-substituted hydroxylamines.

Chemical Reactions Analysis

Types of Reactions

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the nucleophile used, such as alkylated or acylated derivatives.

Oxidation: The products include nitroso or nitro compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H8N2O5S

- Molecular Weight : 232.22 g/mol

- IUPAC Name : O-(4-methylsulfonyl-2-nitrophenyl)hydroxylamine

- CAS Number : 94832-08-3

The compound features a methylsulfonyl group and a nitrophenyl moiety, which contribute to its reactivity and biological properties. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine serves as an important intermediate in the synthesis of nitrogen-containing compounds. It can be used to produce:

- Amines : Through reduction reactions.

- Amides : Via nucleophilic substitution.

- N-Heterocycles : In various synthetic pathways.

Medicinal Chemistry

The compound is explored for its potential in drug development due to its:

- Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

- Anti-inflammatory Properties : May modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

- Mechanism of Action : Acts as an electrophilic aminating agent, facilitating the formation of new bonds and influencing biological pathways.

Material Science

In material science, this compound is utilized for:

- Polymer Development : Its reactive functional groups allow for the creation of advanced materials and coatings.

- Biochemical Assays : Employed in studies involving enzyme inhibition and protein modification.

| Biological Activity | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacteria by targeting metabolic pathways. |

| Antioxidant | Potentially reduces oxidative stress through modulation of redox reactions. |

| Anti-inflammatory | May influence inflammatory pathways, offering therapeutic potential. |

Case Study 1: Antibacterial Efficacy

A study conducted on murine models demonstrated that treatment with this compound significantly reduced bacterial load compared to controls, indicating its potential for treating infections caused by multidrug-resistant organisms.

Case Study 2: Oxidative Stress Reduction

In models assessing oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting protective effects against cellular damage.

Mechanism of Action

The mechanism of action of O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine involves its reactivity as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to various substrates, facilitating the formation of new C-N, N-N, O-N, and S-N bonds. This reactivity is often exploited in the late-stage functionalization of natural products and drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine with compounds sharing structural motifs such as methylsulfonyl, nitro, or hydroxylamine groups. Key differences in substituent positions, biological activity, and synthetic pathways are highlighted.

Table 1: Structural and Functional Comparison

Substituent Position and Reactivity

- Ortho vs. Para Methylsulfonyl Groups: The ortho-substituted methylsulfonyl group in 4-(methylamino)-o-(methylsulfonyl)phenol enhances electrophilicity at the meta position due to resonance effects, favoring nucleophilic attacks .

- Nitro Group Influence : The ortho-nitro group in both this compound and MSNBA stabilizes negative charges through resonance, enhancing binding to targets like GLUT5 transporters .

Biological Activity

O-(4-(Methylsulfonyl)-2-nitrophenyl)hydroxylamine is a specialized organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, including a methylsulfonyl group and a nitrophenyl moiety attached to a hydroxylamine structure. Its molecular formula is , which contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves:

- Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial growth through interference with metabolic pathways. This is particularly relevant in the context of increasing antibiotic resistance.

- Reduction of Nitro Compounds : Hydroxylamines are known for their ability to reduce nitro compounds to amines, a process that is crucial in drug metabolism and detoxification.

- Modulation of Biological Pathways : Research indicates that this compound may influence pathways related to inflammation and oxidative stress, making it a candidate for therapeutic applications in various diseases.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacteria by targeting metabolic pathways. |

| Antioxidant | Potentially reduces oxidative stress through modulation of redox reactions. |

| Anti-inflammatory | May influence inflammatory pathways, offering therapeutic potential. |

Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. It was found to be particularly effective against strains resistant to conventional antibiotics, suggesting its potential as a novel antibacterial agent .

- Mechanistic Insights : The compound's mechanism involves the formation of reactive intermediates that disrupt bacterial metabolic functions. This was elucidated through kinetic studies that highlighted its interaction with key bacterial enzymes .

- Therapeutic Applications : Preliminary evaluations suggest that this compound could serve as a lead compound for developing new anti-inflammatory or antibacterial therapies due to its ability to modulate critical biological pathways .

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound:

- Case Study 1 : A study on murine models demonstrated significant reductions in bacterial load when treated with the compound compared to controls, indicating its potential for treating infections caused by multidrug-resistant organisms .

- Case Study 2 : In a model assessing oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting protective effects against cellular damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.